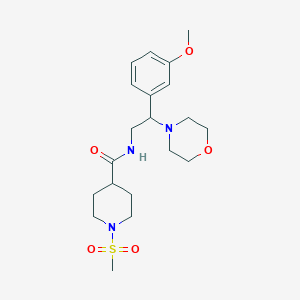

![molecular formula C13H13NO2 B2662288 4-Methyl-1,2,3,4-tetrahydro-cyclopenta[b]indole-2-carboxylic acid CAS No. 1531556-30-5](/img/structure/B2662288.png)

4-Methyl-1,2,3,4-tetrahydro-cyclopenta[b]indole-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methyl-1,2,3,4-tetrahydro-cyclopenta[b]indole-2-carboxylic acid is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. The cyclopenta[b]indole scaffold is ubiquitously present in several bioactive natural products and pharmaceutically interesting compounds .

Synthesis Analysis

The synthesis of cyclopenta-fused indoles, such as 4-Methyl-1,2,3,4-tetrahydro-cyclopenta[b]indole-2-carboxylic acid, has been achieved through various methods. Some of the prominent approaches include [3 + 2]-cycloaddition, Yonemitsu condensation, gold(I) catalysed Rautenstrauch rearrangement, bismuth(III) catalysed condensation, Nazarov cyclisation, Heck–Suzuki cascade, Fischer indole synthesis, indole electrophilic substitution reactions, [3,3]-sigmatropic rearrangement, Dieckmann condensation, vinylogous Michael addition/Friedel–Crafts reaction, enzymatic synthesis, etc .Molecular Structure Analysis

The molecular structure of 4-Methyl-1,2,3,4-tetrahydro-cyclopenta[b]indole-2-carboxylic acid is based on the cyclopenta[b]indole scaffold, which is a common structure in several bioactive natural products and pharmaceutically interesting compounds .Chemical Reactions Analysis

1,2,3,4-Tetrahydrocyclopenta[b]indole undergoes reduction in the presence of Pd/C and hydrogen gas to yield 1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3,4-Tetrahydrocyclopenta[b]indole include a melting point of 100.5-105.5 °C (lit.) . It has a molecular weight of 157.21 .Applications De Recherche Scientifique

Synthetic Strategies and Reactions

- A study describes a multistep synthetic strategy leading to 4-substituted 1,2,3,4-tetrahydro-beta-carboline and 1,3,4,9-tetrahydro-pyrano[3,4-b]indole derivatives from indole 2-carboxylic acid, facilitated by an intramolecular Michael addition catalyzed by InBr3, achieving up to 97% yield (Agnusdei et al., 2003).

- Research into 4-chloro-6-phenyl-7,8,9,14-tetrahydroquinolino[cyclohept[b]indoles] highlights the synthesis of several derivatives via acid-catalyzed condensation and cyclization, demonstrating the impact of substitution on molecular conformations and intermolecular interactions (Yamuna et al., 2010).

- An innovative approach involved the synthesis and oxidation of 7-methyl-1,3a,4,8b-tetrahydrocyclopenta[b]indoles, showcasing the versatility of these compounds in generating stereoisomeric epoxides and nitro derivatives through specific reactions (Skladchikov et al., 2012).

Structural and Molecular Investigations

- Structural investigations of 4-chloro-6-phenyl-7,8,9,14-tetrahydroquinolino[cyclohept[b]indoles] provided insights into the crystalline properties and molecular shape, highlighting the role of weak intermolecular interactions in the packing of these molecules (Yamuna et al., 2010).

Applications in Organic Synthesis

- The use of palladium-catalyzed cyclization/carboalkoxylation reactions for the synthesis of tetrahydrocarbazoles from 2-(4-pentenyl)indoles demonstrates the method's efficiency and tolerance to various substitutions, highlighting the potential of these compounds in complex organic synthesis (Liu & Widenhoefer, 2004).

- A study on the palladium-mediated oxidative annulation towards the synthesis of cyclopenta[b]indoles and subsequent hydrogenation to access fused indolines underlines the structural diversity achievable with these frameworks, showcasing their significance in synthesizing compounds with biological properties (Agy et al., 2019).

Safety and Hazards

Orientations Futures

The future directions for the research and application of 4-Methyl-1,2,3,4-tetrahydro-cyclopenta[b]indole-2-carboxylic acid could include further exploration of its potential applications in various fields, such as medical, environmental, and industrial research. Additionally, the development of new synthetic protocols for the preparation of cyclopenta[b]indoles could also be a future direction .

Propriétés

IUPAC Name |

4-methyl-2,3-dihydro-1H-cyclopenta[b]indole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-14-11-5-3-2-4-9(11)10-6-8(13(15)16)7-12(10)14/h2-5,8H,6-7H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QELWNJGYPKKMIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CC(C2)C(=O)O)C3=CC=CC=C31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide](/img/structure/B2662207.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2662208.png)

![N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide](/img/structure/B2662211.png)

![2-Chloro-N-[[1-(2-methoxyacetyl)azetidin-3-yl]methyl]acetamide](/img/structure/B2662212.png)

![N-((4aR,6S,7R,8R,8aS)-6-(4-(tert-butyl)phenoxy)-2-(furan-2-yl)-8-hydroxyhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B2662219.png)

![Methyl {[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetate](/img/structure/B2662220.png)

![2-[4-(Methoxymethyl)oxan-4-yl]acetonitrile](/img/structure/B2662222.png)

![1-methyl-3-({[(4-methylbenzoyl)oxy]imino}methyl)-2-morpholino-1H-indole](/img/structure/B2662226.png)

![(Z)-4-((3-(4-(4-chlorophenyl)thiazol-2-yl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-ylidene)amino)benzenesulfonamide](/img/structure/B2662227.png)

![(7-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2662228.png)